molecular formula C24H21NO4 B4549390 4-benzoylbenzyl 3-(propionylamino)benzoate

4-benzoylbenzyl 3-(propionylamino)benzoate

Cat. No.: B4549390
M. Wt: 387.4 g/mol
InChI Key: LEBOIKPHBUVEBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzoylbenzyl 3-(propionylamino)benzoate is a useful research compound. Its molecular formula is C24H21NO4 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.14705815 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Material Science Applications

  • Polymer Synthesis : A study by Yokozawa et al. (2002) highlighted the synthesis of poly(p-benzamide) with a defined molecular weight and low polydispersity, including a block copolymer containing this well-defined aramide. The synthesis approach demonstrates the utility of specific benzoylbenzyl derivatives in creating advanced polymer structures with potential applications in materials science (Yokozawa et al., 2002).

Biological Applications

  • Antimicrobial Activity : Husain et al. (2010) synthesized new synthetic butenolides and their pyrrolone derivatives from 3-(4-chloro-benzoyl)propionic acid or 3-(4-ethyl-benzoyl)propionic acid, demonstrating antimicrobial activity against various bacterial and fungal species. This suggests potential applications in developing new antimicrobial agents (Husain et al., 2010).

  • Biochemical Research : Research by Chin et al. (2002) on the addition of a photocrosslinking amino acid to the genetic code of Escherichia coli demonstrates the potential use of specific benzoylbenzyl derivatives in biochemical and genetic studies, enabling in vivo incorporation of unnatural amino acids into proteins (Chin et al., 2002).

Environmental and Metabolic Studies

  • Anaerobic Biodegradation : A study by Egland et al. (1997) on the anaerobic biodegradation of aromatic pollutants identifies a cluster of genes in Rhodopseudomonas palustris involved in the metabolism of benzoate and related compounds, highlighting the environmental significance of understanding the metabolic pathways of benzoylbenzyl derivatives (Egland et al., 1997).

Properties

IUPAC Name

(4-benzoylphenyl)methyl 3-(propanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c1-2-22(26)25-21-10-6-9-20(15-21)24(28)29-16-17-11-13-19(14-12-17)23(27)18-7-4-3-5-8-18/h3-15H,2,16H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBOIKPHBUVEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)OCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-benzoylbenzyl 3-(propionylamino)benzoate
Reactant of Route 2
Reactant of Route 2
4-benzoylbenzyl 3-(propionylamino)benzoate
Reactant of Route 3
Reactant of Route 3
4-benzoylbenzyl 3-(propionylamino)benzoate
Reactant of Route 4
Reactant of Route 4
4-benzoylbenzyl 3-(propionylamino)benzoate
Reactant of Route 5
Reactant of Route 5
4-benzoylbenzyl 3-(propionylamino)benzoate
Reactant of Route 6
Reactant of Route 6
4-benzoylbenzyl 3-(propionylamino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.